molecular formula C8H6BrFN2 B597769 6-Bromo-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-86-8

6-Bromo-5-fluoro-1-methyl-1H-indazole

Cat. No. B597769
CAS RN: 1286734-86-8
M. Wt: 229.052
InChI Key: YLZKXJRVDISQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 . It is a solid substance and is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole involves various chemical reactions . For instance, one method involves the reaction of 2-methylbenzoic acid with 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated H2SO4 . The reaction mixture is stirred at room temperature for 5 hours .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-fluoro-1-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .


Chemical Reactions Analysis

6-Bromo-5-fluoro-1-methyl-1H-indazole participates in various chemical reactions . For example, it can undergo reductive cyclization reactions and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .


Physical And Chemical Properties Analysis

6-Bromo-5-fluoro-1-methyl-1H-indazole has a molecular weight of 229.05 g/mol . It is a solid substance and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Antiviral Activity

6-Bromo-5-fluoro-1-methyl-1H-indazole: derivatives have been studied for their potential as antiviral agents. For instance, certain indazole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indazole allows for the synthesis of various scaffolds that can be screened for pharmacological activities, including antiviral properties.

Anti-inflammatory Properties

Indazole compounds, including the 6-bromo-5-fluoro variant, are known to possess anti-inflammatory activities. This is particularly relevant in the development of new medications for chronic inflammatory diseases . The indazole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore in anti-inflammatory drug design.

Anticancer Applications

The indazole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Recent studies have highlighted the potential of 6-Bromo-5-fluoro-1-methyl-1H-indazole derivatives in inhibiting human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells . These compounds can induce apoptosis and affect the cell cycle, offering a promising scaffold for developing effective and low-toxic anticancer agents.

Antimicrobial Effects

Indazole derivatives are also explored for their antimicrobial activities. The presence of the indazole nucleus contributes to the broad-spectrum biological activities of these compounds, making them suitable candidates for new antimicrobial drug development .

Antitubercular Activity

The fight against tuberculosis has led researchers to explore indazole derivatives for their antitubercular properties. The structural diversity of indazole allows for the creation of compounds that could potentially be used in the treatment of tuberculosis .

Antidiabetic Potential

Indazole derivatives have been investigated for their antidiabetic effects. The modification of the indazole scaffold can lead to the discovery of new therapeutic agents for diabetes management .

properties

IUPAC Name

6-bromo-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZKXJRVDISQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693842
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-1-methyl-1H-indazole

CAS RN

1286734-86-8
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.